

# Lunula Laser Clinical Trial Protocol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Lumula    |           |
| Cat. No.:            | B10768075 | Get Quote |

# Application Notes and Protocols for the Clinical Investigation of Lunula Laser in the Treatment of Onychomycosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Lunula laser is a low-level laser therapy (LLLT) device that has received FDA 510(k) clearance for the temporary increase of clear nail in patients with onychomycosis. It employs a dual-wavelength approach, utilizing both 405 nm (violet) and 635 nm (red) light to address the fungal infection through a non-thermal mechanism. These application notes provide a comprehensive overview of the protocols and methodologies for conducting clinical trials on the Lunula laser, intended to guide researchers in designing and executing rigorous studies to further elucidate its efficacy and mechanism of action.

# **Device Specifications**

The Lunula laser system (Erchonia Corporation, Melbourne, FL) is a Class 2 laser device. Its key technical specifications, as reported in clinical trial literature, are summarized below.



| Parameter                | Specification                                                         |  |
|--------------------------|-----------------------------------------------------------------------|--|
| Wavelengths              | 405 nm (violet) and 635 nm (red)                                      |  |
| Power Output (per diode) | 405 nm: 21.5 - 24.0 mW635 nm: 16.0 - 18.5 mW                          |  |
| Waveform                 | Constant Wave (CW)                                                    |  |
| Energy Source            | Dual diode, collected and line-dispersed (coherent)                   |  |
| Energy Delivery          | Portable floor device with a proprietary rotating line-generated beam |  |
| Treatment Time           | 12 minutes per session                                                |  |

# **Proposed Mechanism of Action**

The therapeutic effect of the Lunula laser is believed to be multifactorial, stemming from the distinct photochemical and photobiological effects of its two wavelengths.

- 405 nm (Violet Light): This wavelength is primarily attributed with a direct antimicrobial effect. It is thought to be absorbed by endogenous porphyrins within the fungal cells, leading to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[1][2] This oxidative stress can damage fungal cell membranes and organelles, ultimately leading to fungal cell death.[3] Studies have also suggested that 405 nm light can inactivate catalase, an enzyme used by fungi to neutralize oxidative stress, thereby rendering them more susceptible to ROS-producing agents.[4]
- 635 nm (Red Light): The 635 nm wavelength is associated with photobiomodulation, promoting a regenerative response in the host tissue. It is believed to be absorbed by cytochrome c oxidase in the mitochondrial respiratory chain, leading to an increase in ATP synthesis.[5] This enhanced cellular energy can stimulate the immune system and improve blood circulation. Furthermore, the 635 nm light is proposed to activate the PI3 kinase/eNOS signaling pathway, resulting in increased production of nitric oxide (NO). NO has both direct antimicrobial properties and acts as a vasodilator, improving nutrient and immune cell delivery to the site of infection.



• Synergistic Effect: The combination of ROS generated by the 405 nm light and NO produced in response to the 635 nm light can form peroxynitrite (ONOO-), a potent cytotoxic agent that can effectively destroy fungal pathogens.

# **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Proposed mechanism of action of the dual-wavelength Lunula laser.

# **Clinical Trial Protocols**



Based on a review of multiple clinical trials, a standardized protocol for investigating the efficacy of the Lunula laser for onychomycosis can be established.

#### **Patient Selection Criteria**

#### **Inclusion Criteria:**

- Age 18 years or older.
- Clinical diagnosis of onychomycosis in at least one great toenail.
- Positive confirmation of fungal infection via potassium hydroxide (KOH) preparation and/or fungal culture.
- For some studies, specific fungal species such as Trichophyton rubrum may be required.
- Willingness to refrain from other antifungal treatments (oral and topical) for the duration of the study.
- Willingness to avoid the use of nail cosmetics.

#### **Exclusion Criteria:**

- Previous surgical treatment of the affected toenail.
- Use of oral antifungal medications within the preceding 6 months.
- Use of topical antifungal treatments within the preceding 1-2 months.
- Presence of dermatophytoma (a dense collection of fungal hyphae).
- · Infection involving the lunula.
- Severe onychomycosis with extensive nail plate thickening or destruction.
- Concomitant nail disorders such as psoriasis.
- Known photosensitivity disorders.



• Pregnancy.

#### **Treatment Protocol**

The following is a common treatment regimen employed in clinical trials:

- Patient Preparation: No nail debridement is typically required. The patient should be seated comfortably with the affected foot placed in the Lunula laser device. Safety glasses should be provided to both the patient and the operator.
- Laser Application: The Lunula laser is applied to the affected toenail(s) for a duration of 12 minutes. The device treats all five toes of one foot simultaneously.
- Treatment Schedule: Patients typically undergo four weekly treatment sessions. Some studies have investigated extended protocols with additional treatments at longer intervals.
- Follow-up: Patients are evaluated at baseline and at various time points post-treatment, commonly at 3, 6, and 12 months.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A typical experimental workflow for a Lunula laser clinical trial.



#### **Outcome Measures**

#### Primary Outcome Measure:

Change in Clear Nail Growth: The primary efficacy endpoint is typically the mean increase in
the linear measurement of clear, unaffected nail from the proximal nail fold to the distal point
of onychomycotic involvement. This is often measured in millimeters (mm) using digital
planimetry software on standardized clinical photographs. A clinically significant outcome is
often defined as ≥3 mm of new clear nail growth.

#### Secondary Outcome Measures:

- Mycological Cure: Defined as a negative KOH preparation and a negative fungal culture at the end of the study.
- Clinical Cure: Defined as a completely clear nail with no signs of onychomycosis.
- Percentage of Nail Involvement: The change in the percentage of the nail plate affected by onychomycosis from baseline to the final follow-up.
- Patient-Reported Outcomes: Assessment of patient satisfaction and quality of life using validated questionnaires.
- Adverse Events: Documentation of any side effects or adverse events throughout the study.
   Notably, clinical trials have consistently reported no adverse events associated with Lunula laser treatment.

# **Summary of Clinical Trial Data**

The following tables summarize the key parameters and outcomes from various clinical studies on the Lunula laser.

Table 1: Lunula Laser Clinical Trial Parameters



| Study / Trial ID       | Number of<br>Patients/Toenails | Treatment Protocol          | Follow-up Duration |
|------------------------|--------------------------------|-----------------------------|--------------------|
| Sullivan/O'Flynn Trial | 109 patients (139 toenails)    | 4 weekly 12-minute sessions | 48 weeks           |
| US FDA 510(k) Study    | 54 great toenails              | 4 weekly 12-minute sessions | 6 months           |
| European Study         | 320 patients (2320 toes)       | 4 weekly 12-minute sessions | Not specified      |
| NCT02242019            | Not specified                  | 4 weekly 12-minute sessions | 36 weeks           |

Table 2: Lunula Laser Clinical Trial Efficacy Outcomes

| Study / Trial ID       | Primary Outcome Measure                       | Results                                                                |
|------------------------|-----------------------------------------------|------------------------------------------------------------------------|
| Sullivan/O'Flynn Trial | Mean increase in clear nail                   | 8.82 mm increase at 36 weeks                                           |
| US FDA 510(k) Study    | Mean increase in clear nail                   | 5.18 mm increase at 6 months                                           |
| European Study         | Fungal eradication                            | 99% of participants had eradicated fungal infection after 4 treatments |
| NCT02242019            | % of toenails with ≥3 mm clear<br>nail growth | 96% of treated nails met the success criteria at 36 weeks              |

# Conclusion

The Lunula laser represents a promising non-thermal, non-invasive treatment modality for onychomycosis. The provided application notes and protocols, derived from a comprehensive review of existing clinical trial data, offer a framework for conducting further research to validate and expand upon the current understanding of its clinical utility and mechanisms of action. Consistency in trial design and outcome measures, as outlined in this document, will be crucial for generating high-quality evidence to inform clinical practice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lunula Toenail Laser Downtown Jersey City Jersey City, NJ: Tjoe Podiatry [tjoepodiatry.com]
- 2. Cytotoxic responses to 405nm light exposure in mammalian and bacterial cells: Involvement of reactive oxygen species PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal effect and mechanism of 405 nm light-emitting diodes combined with riboflavin on Penicillium digitatum and Penicillium italicum PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. magne-tec.com [magne-tec.com]
- To cite this document: BenchChem. [Lunula Laser Clinical Trial Protocol: Application Notes for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768075#lunula-laser-treatment-protocol-forclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com